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Abstract

Gamcemetinib (formerly known as CC-99677 or BMS-986371) is a potent, selective, and
irreversible covalent inhibitor of the mitogen-activated protein kinase-activated protein kinase 2
(MK2). By targeting a key downstream effector in the p38 MAPK signaling pathway,
Gamcemetinib was developed as a potential therapeutic agent for inflammatory diseases,
aiming to offer a more targeted approach with an improved safety profile compared to direct
p38 MAPK inhibitors. This technical guide provides a comprehensive overview of
Gamcemetinib's chemical structure, physicochemical properties, mechanism of action, and a
summary of its preclinical and clinical findings, including available safety and pharmacokinetic
data. Detailed experimental methodologies and signaling pathway diagrams are also presented
to support further research and development efforts in this area.

Chemical Structure and Properties

Gamcemetinib is a complex heterocyclic small molecule. Its chemical identity and fundamental
properties are summarized below.

Chemical Identifiers
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Identifier Value

(15R)-5-[[2-chloro-5-(ethoxymethyl)pyrimidin-4-
ylJoxy]-15-methyl-11-thia-6,14,17-

IUPAC Name _
triazatetracyclo[8.8.0.02,7.012,18]octadeca-
1(10),2(7),3,5,8,12(18)-hexaen-13-one[1]
SMILES CCOCC1=CN=C(N=C10C2=NC3=C(C=C2)C4
=C(C=C3)SC5=C4NC--INVALID-LINK--C)CI[1]
CAS Number 1887069-10-4[1]
Synonyms CC-99677, BMS-986371[1]

Physicochemical Properties

Property Value Source
Molecular Formula C22H20CINsO3S [1]
Molecular Weight 469.9 g/mol [1]
Appearance Light yellow to yellow solid [2]
Solubility Soluble in DMSO [3]

Mechanism of Action and Signaling Pathway

Gamcemetinib is a targeted covalent inhibitor of MAPK-activated protein kinase 2 (MK2), a
serine/threonine kinase that is a key downstream substrate of p38 MAPK.[2] The p38/MK2
signaling pathway is a critical regulator of inflammatory responses, being activated by cellular
stress and pro-inflammatory cytokines.[4][5]

Upon activation by p38 MAPK, MK2 phosphorylates and regulates the stability and translation
of messenger RNAs (mMRNAS) encoding for various pro-inflammatory cytokines, including tumor
necrosis factor-alpha (TNF-a), interleukin-6 (IL-6), and interleukin-17 (IL-17).[4] By irreversibly
binding to a cysteine residue in the ATP-binding site of MK2, Gamcemetinib blocks its kinase
activity, thereby preventing the phosphorylation of downstream targets and leading to a
reduction in the production of these inflammatory mediators.[6] This targeted inhibition of a
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downstream kinase was explored as a strategy to mitigate the potential toxicities associated
with broader p38 MAPK inhibition.
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Caption: p38/MK2 Signaling Pathway and the Point of Inhibition by Gamcemetinib.

Preclinical and Clinical Data
In Vitro Activity

Gamcemetinib has demonstrated potent inhibition of the MK2 pathway in both biochemical

and cellular assays.
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Assay Type Parameter Value
Biochemical Assay ICs0 vs. MK2 156.3 nM[2]
Cell-Based Assay ECso (HSP27 Phosphorylation) 89 nM[2]
Cytokine Inhibition (LPS-

i ICso0 vs. TNF-a 67 nM
stimulated PBMCs)
ICso vs. GM-CSF 258 nM
ICso vs. IL-6 865 nM

Preclinical Animal Models

In a rat model of ankylosing spondylitis, orally administered Gamcemetinib was shown to be
efficacious in reducing paw swelling, demonstrating its anti-inflammatory activity in vivo.[6]

Clinical Studies and Pharmacokinetics

Gamcemetinib has been evaluated in Phase | and Phase Il clinical trials. In a study involving
healthy human volunteers, single oral doses ranging from 3 to 400 mg demonstrated linear
pharmacokinetics.[6] The drug was generally well-tolerated in this study, with a favorable safety
profile and sustained inhibition of TNF-a.[6]

A Phase Il study in patients with active ankylosing spondylitis was prematurely terminated due
to futility, as no significant differences were observed between the Gamcemetinib and placebo
groups for the primary and key secondary endpoints at week 12. Importantly, this termination
was not related to any safety concerns or observed adverse events.[7]

Safety and Tolerability

In a Phase | multiple ascending dose study in healthy volunteers, Gamcemetinib was
administered daily for 14 days at doses ranging from 10 to 150 mg. No serious treatment-
emergent adverse events were reported, and all adverse events were considered mild.[8] The
incidence of adverse events was lower in the Gamcemetinib group compared to the placebo

group.[8]

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and extension of scientific
findings. While specific, step-by-step laboratory procedures for Gamcemetinib are not publicly
available in full detail, the following outlines the general methodologies that would be employed
based on the available literature.

MK2 Biochemical Inhibition Assay

A typical protocol to determine the ICso of Gamcemetinib against MK2 would involve a kinase
activity assay.

Prepare Reagents:
- Recombinant MK2 enzyme
uffer

Incubate enzyme, substrate, Initiate reaction S TR
and Gamcemetinib by adding ATP P

- Substrate (e.g., HSP27 peptide)
- Gamcemetinib serial dilutions

Click to download full resolution via product page
Caption: General workflow for a biochemical kinase inhibition assay.

Cellular Assay for MK2 Inhibition (HSP27
Phosphorylation)

To determine the ECso in a cellular context, a common method is to measure the
phosphorylation of a downstream target of MK2, such as Heat Shock Protein 27 (HSP27).

e Cell Culture: Culture a suitable cell line (e.g., THP-1 monocytes) under standard conditions.

o Compound Treatment: Treat the cells with serially diluted concentrations of Gamcemetinib
for a predetermined time.

o Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to
activate the p38/MK2 pathway.

e Cell Lysis: Lyse the cells to extract proteins.

o Detection of Phospho-HSP27: Quantify the levels of phosphorylated HSP27 using methods
such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a
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phospho-specific antibody.

o Data Analysis: Normalize the phosphorylated HSP27 signal to total HSP27 or a
housekeeping protein and plot the dose-response curve to calculate the ECso.

Cytokine Inhibition Assay in PBMCs

This assay measures the ability of Gamcemetinib to inhibit the production of pro-inflammatory
cytokines.

 |solate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using
density gradient centrifugation.

o Compound Treatment: Pre-incubate the PBMCs with various concentrations of
Gamcemetinib.

» Stimulation: Stimulate the cells with LPS to induce cytokine production.

o Collect Supernatant: After an appropriate incubation period, collect the cell culture
supernatant.

o Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-q, IL-6) in the
supernatant using ELISA or a multiplex bead-based immunoassay.

o Data Analysis: Calculate the ICso for the inhibition of each cytokine.

Synthesis of Gamcemetinib

The synthesis of Gamcemetinib is a multi-step process. A publication by researchers at Bristol
Myers Squibb outlines the evolution of the synthetic route, designed to be scalable for clinical
production. The key steps generally involve the synthesis of advanced intermediates followed
by their coupling to assemble the final complex structure. For detailed, step-by-step synthetic
procedures, including reaction conditions and purification methods, readers are referred to the
primary literature on the process development of CC-99677.

Analytical Methods for Quantification
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Validated analytical methods are essential for pharmacokinetic and pharmacodynamic studies.
For a molecule like Gamcemetinib, a high-performance liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method would typically be developed for its quantification in
biological matrices such as plasma. This would involve:

o Sample Preparation: Extraction of Gamcemetinib from the biological matrix, for example,
through protein precipitation or liquid-liquid extraction.

o Chromatographic Separation: Separation of Gamcemetinib from endogenous matrix
components on a suitable HPLC column with an appropriate mobile phase.

e Mass Spectrometric Detection: Detection and quantification using a tandem mass
spectrometer operating in multiple reaction monitoring (MRM) mode, using specific
precursor-to-product ion transitions for Gamcemetinib and an internal standard.

e Method Validation: The method would be validated according to regulatory guidelines for
accuracy, precision, linearity, selectivity, and stability.

Conclusion

Gamcemetinib is a well-characterized covalent inhibitor of MK2 with potent anti-inflammatory
properties demonstrated in vitro and in preclinical models. While it showed a favorable safety
profile and linear pharmacokinetics in early clinical trials, it did not demonstrate sufficient
efficacy in a Phase Il study for ankylosing spondylitis. Despite its discontinuation for this
indication, the technical data and methodologies associated with Gamcemetinib remain
valuable for the scientific community, particularly for researchers focused on the development
of targeted therapies for inflammatory and autoimmune diseases. The information presented in
this guide provides a solid foundation for understanding the chemical, biological, and
pharmacological properties of Gamcemetinib and can serve as a useful resource for future
drug discovery efforts targeting the p38/MK2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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